molecular formula C10H9BrN2O B1331305 6-Bromo-4-ethoxyquinazoline CAS No. 124429-25-0

6-Bromo-4-ethoxyquinazoline

Cat. No. B1331305
CAS RN: 124429-25-0
M. Wt: 253.09 g/mol
InChI Key: CDKCNEGDPOMQDX-UHFFFAOYSA-N
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Description

6-Bromo-4-ethoxyquinazoline is a heterocyclic compound . It has a molecular formula of C10H9BrN2O and an average mass of 253.095 Da .


Synthesis Analysis

The synthesis of 6-Bromo-4-ethoxyquinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-ethoxyquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring .


Physical And Chemical Properties Analysis

6-Bromo-4-ethoxyquinazoline is a solid compound . It has a molecular weight of 253.09 g/mol.

Scientific Research Applications

Role in Tyrosine Kinase Inhibition

6-Bromo-4-ethoxyquinazoline derivatives have been explored for their potent inhibitory activity against the tyrosine kinase of the epidermal growth factor receptor (EGFR), which is a crucial target in cancer therapy. The structure-activity relationship studies of these derivatives revealed that certain modifications could lead to supra-additive effects on their inhibitory potency. For example, the diethoxy derivative [4-(3-bromoanilino)-6,7-diethoxyquinazoline] demonstrated a significant IC50 of 0.006 nM, making it one of the most potent inhibitors known for EGFR tyrosine kinase activity (Bridges et al., 1996).

Antioxidant Profile and Potential

The antioxidant capabilities of 6-Bromo-4-ethoxyquinazoline and its analogues have been investigated, showcasing a range of activities. For instance, the ethoxyquin and its heavier chalcogen analogues exhibited varying degrees of chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide, highlighting their potential as effective antioxidants in different contexts (Kumar et al., 2007).

Contributions to Drug Synthesis

This compound also serves as a key intermediate in drug discoveries, illustrating its importance in the synthesis of pharmacologically active molecules. For example, its role in the development of anticancer agents by acting as a potent apoptosis inducer and demonstrating high efficacy in various cancer models, such as human breast cancer xenografts, underlines its value in medicinal chemistry (Sirisoma et al., 2009).

Ethoxyquin in Animal Feed

The use of ethoxyquin, a compound closely related to 6-Bromo-4-ethoxyquinazoline, as an antioxidant in animal feed highlights its significance beyond direct pharmaceutical applications. Ethoxyquin's role in protecting animal feed against lipid peroxidation and its safety profile, despite concerns over potential harmful effects, showcases the broader implications of such compounds in food safety and animal health (Blaszczyk et al., 2013).

Synthesis and Biological Properties

Furthermore, the synthesis and evaluation of 6-Bromo-4-ethoxyquinazoline derivatives have led to insights into their biological properties, including antimicrobial and anticonvulsant activities. These studies provide a foundation for the development of new therapeutic agents, emphasizing the versatility and potential of 6-Bromo-4-ethoxyquinazoline as a cornerstone in drug development and research into its mechanisms of action (Ugale et al., 2012).

Future Directions

Quinazoline derivatives, including 6-Bromo-4-ethoxyquinazoline, have been attracting a lot of attention in chemical and biological research . They are being explored in various settings, including for early stage hormone receptor-positive and HER2-negative breast cancer, and for other clinical breast cancer subtypes . The development of resistance to monotherapy and the use of novel techniques for degrading enzymes are among the future research directions .

properties

IUPAC Name

6-bromo-4-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCNEGDPOMQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352645
Record name 6-Bromo-4-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124429-25-0
Record name 6-Bromo-4-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The suspension of 6-bromo-4-chloro-quinazoline (4.87 g, 20 mmol), sodium ethoxide (95%, 14.32 g, 200 mmol) in anhydrous ethyl alcohol (150 ml) was stirred at room temperature for 4 hr. After the reaction, solvent was evaporated. Then, ice water was added, followed by addition of 3 N HCL aq to adjust the pH to 9, and precipitate formed. The solid was collected and washed with H2O three times, then dried. Flash chromatography (Merck silica gel 60, 230-400 mesh, 10%-50% ethyl acetate in hexane for 30 min) afforded 6-Bromo-4-ethoxy-quinazoline (2.13 g, 55%) as a light yellow solid. LC-MS m/e 254 (MH+).
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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